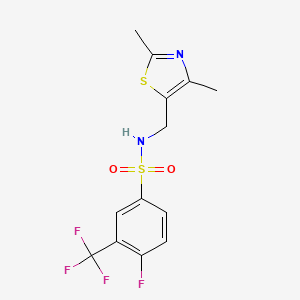

N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H12F4N2O2S2 and its molecular weight is 368.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H12F4N2O2S. The presence of a thiazole ring, fluorine atoms, and a sulfonamide group contributes to its biological activity. The structural features are crucial for its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific proteins and enzymes in the body. Key mechanisms include:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which is involved in various physiological processes including pH regulation and ion transport.

- Cellular Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis through interactions with receptor proteins.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa and K562 cells. The mechanism involves the induction of apoptosis and disruption of mitochondrial function, leading to cell death .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| TSC-Me | K562 | 10 | Mitochondrial dysfunction |

| TSC-NO2 | K562 | 10 | GSH depletion |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that thiazole derivatives can exhibit antibacterial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .

Case Studies

- Study on Thiazole Derivatives : A study investigated the biological activity of thiazole-based compounds, revealing that modifications in the thiazole ring significantly affected their anticancer activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cells .

- Synthesis and Evaluation : Another research focused on synthesizing related compounds and evaluating their biological effects. It was found that certain structural modifications led to improved selectivity for cancer cells over normal cells, suggesting a potential therapeutic window for further development .

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to thiazole derivatives. The thiazole moiety is known for its versatility in medicinal chemistry, often leading to the development of potent anticancer agents.

- Mechanism of Action : Thiazole derivatives, including N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide, have been shown to induce apoptosis in cancer cells. For instance, compounds synthesized with similar structures demonstrated significant selectivity against various cancer cell lines, such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells, with IC50 values indicating effective cytotoxicity .

-

Case Studies :

- A study by Evren et al. (2019) highlighted the synthesis of novel thiazole derivatives that exhibited strong anticancer activity against A549 cells with promising selectivity profiles .

- Another investigation reported that specific thiazole derivatives induced apoptosis in glioblastoma and melanoma cell lines, suggesting their potential as effective anticancer agents .

Biochemical Interactions

The compound's structural features allow it to interact with various biological targets:

- Enzyme Inhibition : Thiazole-based compounds have been noted to inhibit enzymes involved in cancer progression. For example, certain derivatives showed inhibition of key protein kinases that are crucial for tumor growth and survival.

- Cell Proliferation : Studies indicate that this compound can suppress cell proliferation by modulating signaling pathways associated with cell cycle regulation .

Potential Therapeutic Uses

The unique properties of this compound position it as a candidate for various therapeutic applications:

- Antiviral Activity : Some thiazole derivatives have shown potential against viral infections by disrupting viral replication mechanisms.

- Anti-inflammatory Effects : Compounds containing the thiazole ring have been explored for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Analyse Des Réactions Chimiques

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group is prone to:

-

Nucleophilic Substitution : Attack by strong nucleophiles (e.g., hydroxide, amine) can displace the thiazole moiety, though steric hindrance from the trifluoromethyl group may reduce reactivity.

-

Hydrolysis : Acidic or basic conditions may cleave the sulfonamide bond, particularly under elevated temperatures.

Mechanism :

R-SO2NH-R’+Nu−→R-SO2NH-Nu+R’-

(Nu = nucleophile)

Thiazole Ring Modifications

The 2,4-dimethylthiazole ring undergoes reactions such as:

-

Electrophilic Substitution : Positions 2 and 4 are activated for electrophilic attack due to methyl groups, though steric hindrance may limit reactivity .

-

Alkylation : The sulfur atom can participate in nucleophilic substitution, but the electron-rich nature of thiazole may favor alternative reaction pathways .

Fluorinated Side Chain Interactions

The trifluoromethyl (-CF₃) and fluorine (-F) groups on the benzene ring influence reactivity:

-

Electron-Withdrawing Effects : These groups deactivate the aromatic ring, reducing susceptibility to electrophilic substitution .

-

Stability in Reactions : The strong electron-withdrawing nature enhances stability during acidic or basic conditions .

Analytical Methods for Reaction Monitoring

Stability and Decomposition Pathways

-

Thermal Stability : The compound shows moderate stability under standard conditions but may degrade at high temperatures (>150°C).

-

Hydrolytic Stability : The sulfonamide bond is susceptible to cleavage in aqueous acidic/basic media, particularly in the presence of catalytic metal ions.

Research Implications

The compound’s reactivity profile suggests applications in:

Propriétés

IUPAC Name |

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F4N2O2S2/c1-7-12(22-8(2)19-7)6-18-23(20,21)9-3-4-11(14)10(5-9)13(15,16)17/h3-5,18H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWSWPYGVUZJKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F4N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.